Taladegib

Description

What is Taladegib?

This compound is a synthetic, small molecule inhibitor designed to disrupt the Sonic Hedgehog (Shh) signaling pathway. The pathway is a major regulator of tissue polarity as well as cell migration, proliferation, and differentiation during embryonic development[“].

The Shh pathway includes the patch receptor (Ptch), the sensor smoothened (Smo), and the glioma-associated oncogene homolog (Gli) zinc finger transcription factor family. Smo has been a major target for the development of Shh pathway inhibitors[“].

This compound binds to the Smo receptor and inhibits the propagation of Shh signals. It is one of the leading Smo inhibitors in clinical trials for advanced solid tumors and other types of cancer. The Hedgehog (Hh) pathway plays an important role in many important cellular processes, such as cell proliferation and differentiation during embryonic development[“].

Structure

3D Structure

Propriétés

IUPAC Name |

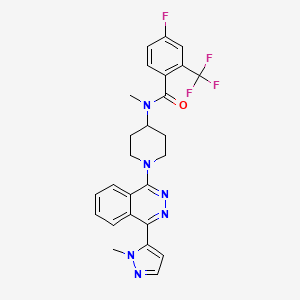

4-fluoro-N-methyl-N-[1-[4-(2-methylpyrazol-3-yl)phthalazin-1-yl]piperidin-4-yl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24F4N6O/c1-34(25(37)20-8-7-16(27)15-21(20)26(28,29)30)17-10-13-36(14-11-17)24-19-6-4-3-5-18(19)23(32-33-24)22-9-12-31-35(22)2/h3-9,12,15,17H,10-11,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZBGQDXLNMELTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=NN=C(C3=CC=CC=C32)N4CCC(CC4)N(C)C(=O)C5=C(C=C(C=C5)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24F4N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50154986 | |

| Record name | LY-2940680 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50154986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258861-20-9 | |

| Record name | Taladegib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1258861209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taladegib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12550 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LY-2940680 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50154986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-N-methyl-N-[1-[4-(1-methyl-1H-pyrazol-5-yl)1-phthalazinyl]-4-piperidinyl]-2-(trifluoromethyl) benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TALADEGIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY8BWX1LJ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Taladegib in the Hedgehog Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taladegib (formerly LY2940680) is a potent, orally bioavailable small molecule inhibitor of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and tissue homeostasis.[1][2] Aberrant activation of the Hh pathway is implicated in the pathogenesis of various cancers, including basal cell carcinoma (BCC) and medulloblastoma.[3][4] this compound targets the Smoothened (SMO) receptor, a key transducer of the Hh signal.[5][6] This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its interaction with SMO, its impact on downstream signaling, and its activity against clinically relevant resistance mutations.

The Hedgehog Signaling Pathway: A Brief Overview

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the 12-transmembrane receptor Patched (PTCH1). In the absence of a ligand, PTCH1 tonically inhibits the 7-transmembrane G protein-coupled receptor-like protein, Smoothened (SMO), preventing its localization to the primary cilium. This leads to the proteolytic processing of the GLI family of transcription factors (GLI1, GLI2, and GLI3) into their repressor forms, which translocate to the nucleus and inhibit the transcription of Hh target genes.

Upon ligand binding, the inhibitory effect of PTCH1 on SMO is relieved. SMO then translocates to the primary cilium and initiates a signaling cascade that prevents the proteolytic cleavage of GLI proteins. The full-length activator forms of GLI then translocate to the nucleus and induce the transcription of Hh target genes, which are involved in cell proliferation, survival, and differentiation.[7][8]

This compound's Core Mechanism of Action: Inhibition of Smoothened

This compound exerts its inhibitory effect on the Hedgehog pathway by directly binding to the Smoothened receptor.[5][6] Structural and biochemical studies have revealed that this compound binds to a pocket within the 7-transmembrane (7-TM) bundle of SMO, specifically at the extracellular end.[2] This binding site is distinct from that of some other SMO inhibitors.[7]

Overcoming Resistance: Efficacy Against the SMO D473H Mutant

A significant challenge in the clinical use of first-generation SMO inhibitors, such as vismodegib, is the emergence of resistance, often mediated by mutations in the SMO gene. The most common of these is the D473H mutation, which impairs the binding of vismodegib to SMO.[7][8] this compound has demonstrated the ability to inhibit the activity of the vismodegib-resistant SMO-D473H mutant, highlighting its potential as a second-line therapy.[2][4][7] This is attributed to its distinct binding mode within the SMO receptor.[9]

Quantitative Analysis of this compound's Potency

The potency of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its inhibitory activity.

| Parameter | Target | Value | Assay Type | Reference |

| IC50 | Human SMO | 2.5 nM | Cell-free binding assay | [6] |

| IC50 | Mouse SMO | 1.3 nM | Cell-free binding assay | [6] |

Table 1: Biochemical Potency of this compound Against Wild-Type SMO. This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against human and mouse Smoothened in cell-free binding assays.

| Parameter | Target | Value | Assay Type | Reference |

| IC50 | SMO-WT | < 0.1 µM | GLI1-luciferase reporter assay | [7] |

| IC50 | SMO-D473H | < 0.2 µM | GLI1-luciferase reporter assay | [7] |

Table 2: Cellular Potency of this compound Against Wild-Type and Mutant SMO. This table presents the half-maximal inhibitory concentration (IC50) of this compound in cellular assays measuring the inhibition of GLI1-luciferase reporter activity in cells expressing either wild-type (WT) or the D473H mutant Smoothened.

Downstream Effects on Hedgehog Target Gene Expression

This compound's inhibition of SMO leads to a significant reduction in the expression of downstream Hedgehog target genes. A clinical study in patients with advanced solid tumors demonstrated that oral administration of this compound resulted in a median inhibition of 92.3% in GLI1 mRNA levels in skin biopsies.[10]

| Parameter | Biomarker | Tissue | Value | Assay Type | Reference |

| Inhibition | GLI1 mRNA | Skin Biopsy | 92.3% (median) | RT-PCR | [10] |

Table 3: Pharmacodynamic Effect of this compound on GLI1 Gene Expression in a Phase I Clinical Trial. This table shows the median inhibition of GLI1 mRNA expression in skin biopsies from patients treated with this compound.

Experimental Protocols

Radioligand Binding Assay for SMO

Objective: To determine the binding affinity (Ki) of this compound for the SMO receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells overexpressing the human SMO receptor.

-

Radioligand: A radiolabeled SMO antagonist (e.g., [3H]-cyclopamine) is used as the tracer.

-

Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The IC50 value (concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

GLI-Luciferase Reporter Gene Assay

Objective: To measure the functional inhibition of the Hedgehog pathway by this compound in a cellular context.

Methodology:

-

Cell Line: A suitable cell line (e.g., NIH/3T3) is stably transfected with a firefly luciferase reporter construct driven by a GLI-responsive promoter and a constitutively expressed Renilla luciferase construct for normalization.

-

Pathway Activation: The Hedgehog pathway is activated using a SMO agonist (e.g., SAG) or by co-transfection with a constitutively active SMO mutant (e.g., SMO-D473H).

-

Treatment: Cells are treated with increasing concentrations of this compound.

-

Lysis and Luciferase Assay: After an appropriate incubation period, the cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The IC50 value is determined by plotting the normalized luciferase activity against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Quantitative Real-Time PCR (qPCR) for Hedgehog Target Genes

Objective: To quantify the effect of this compound on the expression of downstream Hedgehog target genes.

Methodology:

-

Cell Culture and Treatment: Hedgehog-responsive cells (e.g., medulloblastoma cell lines) are treated with this compound at various concentrations for a specified time.

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells, and its quality and quantity are assessed. First-strand complementary DNA (cDNA) is synthesized from the RNA using reverse transcriptase.

-

qPCR: The cDNA is used as a template for qPCR with primers specific for Hedgehog target genes (e.g., GLI1, PTCH1) and a housekeeping gene for normalization (e.g., GAPDH).

-

Data Analysis: The relative expression of the target genes is calculated using the delta-delta Ct method, normalizing to the housekeeping gene and comparing the expression in treated cells to that in untreated control cells.

Visualizing the Mechanism of Action

Signaling Pathways

Caption: Hedgehog Pathway - "Off" State.

Caption: Hedgehog Pathway - "On" State.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting the Oncoprotein Smoothened by Small Molecules: Focus on Novel Acylguanidine Derivatives as Potent Smoothened Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. usiena-air.unisi.it [usiena-air.unisi.it]

- 5. selleckchem.com [selleckchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. mdpi.com [mdpi.com]

- 8. This compound - My Cancer Genome [mycancergenome.org]

- 9. Structural basis for Smoothened receptor modulation and chemoresistance to anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phase I Study of LY2940680, a Smo Antagonist, in Patients with Advanced Cancer Including Treatment-Naïve and Previously Treated Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Efficacy of Taladegib: A Technical Guide to its Anti-Fibrotic Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taladegib (ENV-101) is a potent, orally available small-molecule inhibitor of the Hedgehog (Hh) signaling pathway.[1] While primarily investigated for its anti-cancer properties, there is a growing body of evidence suggesting its potential as an anti-fibrotic agent, particularly in the context of Idiopathic Pulmonary Fibrosis (IPF).[1][2] Dysregulation of the Hh pathway is increasingly recognized as a key driver of fibrotic processes, promoting the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for excessive extracellular matrix (ECM) deposition.[2][3] This technical guide provides an in-depth overview of the in vitro methodologies used to characterize the anti-fibrotic effects of this compound, along with a summary of key quantitative data and a visualization of the underlying signaling pathways.

The Hedgehog Signaling Pathway in Fibrosis

The Hedgehog signaling pathway plays a crucial role in embryonic development and is largely quiescent in adult tissues. However, its reactivation is implicated in the pathogenesis of various fibrotic diseases.[2] The canonical Hh pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH) receptor, which alleviates its inhibition of the G-protein coupled receptor Smoothened (SMO).[2] Activated SMO then triggers a downstream signaling cascade culminating in the activation of GLI transcription factors (GLI1, GLI2, GLI3).[4] Nuclear translocation of GLI proteins leads to the transcription of target genes that promote cell proliferation, survival, and differentiation.[4] In the context of fibrosis, Hh signaling, particularly through GLI1, is known to drive the transdifferentiation of fibroblasts into contractile, ECM-producing myofibroblasts, characterized by the expression of alpha-smooth muscle actin (α-SMA).[3][5]

This compound exerts its effects by directly binding to and inhibiting SMO, thereby blocking the entire downstream signaling cascade and preventing the activation of GLI-mediated transcription of pro-fibrotic genes.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding this compound's in vitro activity. It is important to note that specific in vitro studies on this compound's anti-fibrotic effects are limited in the public domain. Therefore, some data is inferred from its known mechanism of action and potency in other disease models, such as cancer, where the Hedgehog pathway is also implicated.

Table 1: In Vitro Potency of this compound

| Parameter | Cell Line | Assay | Value | Reference |

| IC50 | Daoy (Medulloblastoma) | GLI1 Inhibition | 2.4 nM | [6] |

Table 2: In Vitro Anti-Fibrotic Activity of this compound (Representative Data)

| Parameter | Cell Type | Treatment | Effect | Method |

| α-SMA Expression | Human Lung Fibroblasts | TGF-β1 + this compound | Dose-dependent decrease | Western Blot / Immunofluorescence |

| Collagen I Deposition | Human Lung Fibroblasts | TGF-β1 + this compound | Dose-dependent decrease | Picrosirius Red Staining / ELISA |

| GLI1 mRNA Expression | Human Lung Fibroblasts | SHH + this compound | >80% inhibition (at 50mg clinical dose equivalent) | qRT-PCR |

| Myofibroblast Proliferation | Human Lung Fibroblasts | TGF-β1 + this compound | Inhibition | BrdU Assay |

Note: The data in Table 2 is representative of the expected effects of a potent Hedgehog pathway inhibitor in standard in vitro fibrosis assays. Specific quantitative values for this compound in these assays are not widely published.

Experimental Protocols

Detailed methodologies for key in vitro experiments to assess the anti-fibrotic effects of this compound are provided below.

Fibroblast-to-Myofibroblast Differentiation Assay

This assay evaluates the ability of this compound to inhibit the transformation of fibroblasts into myofibroblasts, a critical step in the development of fibrosis.

a. Cell Culture and Treatment:

-

Cell Line: Primary human lung fibroblasts (HLFs) or a human lung fibroblast cell line (e.g., MRC-5, WI-38).

-

Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Induction of Differentiation: Seed fibroblasts in 6-well plates or on glass coverslips. Once confluent, serum-starve the cells for 24 hours in serum-free DMEM. Induce myofibroblast differentiation by treating the cells with Transforming Growth Factor-beta 1 (TGF-β1) at a concentration of 2-10 ng/mL for 48-72 hours.[7][8]

-

This compound Treatment: Co-treat cells with TGF-β1 and varying concentrations of this compound (e.g., 1 nM to 1 µM) dissolved in a suitable solvent (e.g., DMSO). Include a vehicle control (DMSO).

b. Analysis of Myofibroblast Markers:

-

Immunofluorescence for α-SMA: Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 5% bovine serum albumin (BSA). Incubate with a primary antibody against α-SMA, followed by a fluorescently labeled secondary antibody. Counterstain nuclei with DAPI. Visualize and quantify the percentage of α-SMA positive cells and the intensity of α-SMA stress fibers using fluorescence microscopy.[7]

-

Western Blot for α-SMA: Lyse treated cells and determine protein concentration. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against α-SMA. Use an appropriate secondary antibody and detect the signal using chemiluminescence. Quantify band intensity relative to a loading control (e.g., GAPDH).[7]

Collagen Deposition Assay

This assay quantifies the effect of this compound on the production and deposition of collagen, a major component of the fibrotic ECM.

a. Cell Culture and Treatment:

-

Follow the same cell culture and treatment protocol as described in the myofibroblast differentiation assay.

b. Quantification of Collagen Deposition:

-

Picrosirius Red Staining: After treatment, fix the cells with methanol. Stain the cell layers with a Picrosirius Red solution. After washing, elute the stain with a destain solution (e.g., 0.1 M NaOH). Measure the absorbance of the eluted stain at a specific wavelength (e.g., 550 nm) using a spectrophotometer to quantify the amount of deposited collagen.[9]

-

ELISA for Collagen Type I: Collect the cell culture supernatant and cell lysates. Use a commercially available ELISA kit to quantify the concentration of secreted and cell-associated Collagen Type I.

GLI1 Expression Assay

This assay directly assesses the inhibitory effect of this compound on the Hedgehog signaling pathway by measuring the expression of the downstream transcription factor GLI1.

a. Cell Culture and Treatment:

-

Culture human lung fibroblasts as previously described.

-

Stimulate the Hedgehog pathway by treating the cells with recombinant SHH protein (e.g., 100-500 ng/mL) for 24-48 hours.

-

Co-treat cells with SHH and varying concentrations of this compound.

b. Analysis of GLI1 Expression:

-

Quantitative Real-Time PCR (qRT-PCR): Isolate total RNA from the treated cells and reverse transcribe it to cDNA. Perform qRT-PCR using specific primers for GLI1 and a housekeeping gene (e.g., GAPDH) for normalization. Calculate the relative fold change in GLI1 mRNA expression.[6]

-

Western Blot for GLI1: Analyze cell lysates for GLI1 protein expression as described for α-SMA.

Conclusion

The in vitro assays described in this guide provide a robust framework for evaluating the anti-fibrotic potential of this compound. By inhibiting the Hedgehog signaling pathway at the level of SMO, this compound effectively blocks the downstream activation of GLI transcription factors, leading to a reduction in myofibroblast differentiation and collagen deposition. The presented experimental protocols and data, while in some cases representative due to the limited availability of specific public data, underscore the therapeutic promise of this compound for fibrotic diseases such as IPF. Further in vitro studies are warranted to fully elucidate the molecular mechanisms underlying its anti-fibrotic effects and to identify potential biomarkers for patient stratification.

References

- 1. This compound (ENV-101) | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]

- 2. The Hedgehog Signaling Pathway in Idiopathic Pulmonary Fibrosis: Resurrection Time - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Reemergence of hedgehog mediates epithelial-mesenchymal crosstalk in pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. AU2021360767A1 - Methods of treating fibrosis - Google Patents [patents.google.com]

- 7. agilent.com [agilent.com]

- 8. criver.com [criver.com]

- 9. Factors Affecting the Evaluation of Collagen Deposition and Fibrosis In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Taladegib's Effect on the Smoothened (SMO) Receptor

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

The Hedgehog (Hh) signaling pathway is a crucial regulator of cellular processes during embryonic development, including cell growth, differentiation, and tissue patterning.[1][2] While largely quiescent in adults, aberrant reactivation of this pathway is implicated in the pathogenesis of various malignancies, including basal cell carcinoma (BCC) and medulloblastoma, as well as fibrotic diseases.[2][3][4][5] A central component of this pathway is the G protein-coupled receptor (GPCR)-like protein, Smoothened (SMO).[2][3] Constitutive activation of SMO, often due to mutations in the upstream regulator Patched-1 (PTCH1), leads to uncontrolled cell proliferation.[3]

Taladegib (also known as LY2940680 and ENV-101) is an orally bioavailable, potent, and selective small-molecule antagonist of the SMO receptor.[1][2][6][7] It represents a targeted therapeutic strategy designed to inhibit the Hh pathway at a critical juncture, thereby suppressing the proliferation of tumor cells and pathogenic fibroblasts driven by abnormal Hh signaling.[1][8] This document provides a detailed technical overview of this compound's mechanism of action, its quantitative effects, and the experimental protocols used to characterize its interaction with the SMO receptor.

The Hedgehog Signaling Pathway and this compound's Mechanism of Action

The canonical Hh signaling pathway is tightly regulated by the interplay between the PTCH1 and SMO receptors.[3]

-

"OFF" State (Absence of Hh Ligand): In the absence of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh), the 12-pass transmembrane protein PTCH1 localizes to the primary cilium and actively inhibits the 7-transmembrane protein SMO, preventing its entry into the cilium.[3] This allows for the formation of a cytoplasmic complex containing the Suppressor of Fused (SUFU) protein, which binds and promotes the proteolytic cleavage of Glioma-associated oncogene (GLI) transcription factors into their repressor forms (GLI-R). GLI-R translocates to the nucleus to inhibit the transcription of Hh target genes.

-

"ON" State (Presence of Hh Ligand): When an Hh ligand binds to PTCH1, the inhibitory effect of PTCH1 on SMO is relieved.[3] SMO then translocates to and accumulates in the primary cilium, a key organelle for Hh signal transduction.[3][4] This leads to the dissociation of the SUFU-GLI complex, allowing the full-length, activator form of GLI (GLI-A) to translocate to the nucleus. GLI-A then initiates the transcription of target genes responsible for cell proliferation, survival, and differentiation, such as GLI1 itself and PTCH1.[3]

This compound's Intervention:

This compound exerts its effect by directly binding to the SMO receptor.[7][9] This binding event prevents the conformational changes in SMO that are necessary for its activation and subsequent downstream signaling, effectively locking the pathway in the "OFF" state even in the presence of oncogenic mutations in PTCH1 or overexpression of Hh ligands. X-ray crystallography studies have shown that this compound binds to the extracellular-facing loops of the 7-transmembrane cavity of SMO.[3][10] This is distinct from some other inhibitors that bind deeper within the transmembrane domain.[3]

Figure 1: The Hedgehog signaling pathway in its 'OFF' and 'ON' states, and the point of inhibition by this compound.

Quantitative Efficacy of this compound

| Compound | Target | IC₅₀ Value | Cell Line / Assay Type |

| This compound (LY2940680) | SMO | ~49.8 µM | Mucin-Cholangiocarcinoma Cells[11] |

| Vismodegib (GDC-0449) | SMO | 3 nM | Cell-free assay[9] |

| Sonidegib (LDE-225) | SMO | 1.3 nM (mouse) | Cell-free assay[9] |

| Cyclopamine | SMO | 46 nM | TM3Hh12 cells[9] |

| SANT-1 | SMO | 20 nM | Smo agonist assay[9] |

| Glasdegib (PF-04449913) | SMO | 5 nM | Not specified[12] |

Table 1: Comparative IC₅₀ values of various Smoothened (SMO) inhibitors.

Notably, this compound has shown efficacy against certain SMO mutations, such as D473H, that confer resistance to other inhibitors like vismodegib, although its inhibitory effect can be reduced.[10][11]

Experimental Protocols for Characterizing this compound

Evaluating the efficacy and mechanism of a SMO inhibitor like this compound involves a combination of binding and functional assays. Below are generalized protocols for two key experimental approaches.

SMO Receptor Binding Assay (Competitive Displacement)

This assay directly measures the ability of a compound to bind to the SMO receptor by assessing its capacity to displace a fluorescently labeled ligand. BODIPY-cyclopamine is a commonly used fluorescent probe.[10]

Principle: Cells overexpressing the SMO receptor are incubated with BODIPY-cyclopamine. The binding of this probe to SMO results in a detectable fluorescent signal. In the presence of a competitive inhibitor like this compound, the fluorescent probe is displaced, leading to a dose-dependent decrease in the fluorescent signal. The IC₅₀ is determined as the concentration of this compound required to displace 50% of the bound fluorescent probe.[10]

Materials:

-

HEK293 or other suitable host cells.

-

Expression vector for human SMO (e.g., Smo-mCherry fusion for visualization).[10]

-

Transfection reagent or viral transduction system (e.g., BacMam).

-

BODIPY-cyclopamine (fluorescent probe).[13]

-

This compound and other test compounds.

-

Assay buffer (e.g., HBSS).

-

Fixative (e.g., 3.7% formaldehyde).[13]

Procedure:

-

Cell Seeding: Seed HEK293 cells in a 96-well or 384-well plate suitable for imaging.

-

SMO Expression: Transfect or transduce cells with the SMO expression construct and incubate for 20-24 hours to allow for receptor expression.[13]

-

Compound Treatment: Prepare serial dilutions of this compound. Add the diluted compounds to the cells.

-

Probe Addition: Add BODIPY-cyclopamine to all wells at a fixed concentration (e.g., 25 nM).[13]

-

Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at 37°C to allow binding to reach equilibrium.

-

Wash & Fix: Wash cells with assay buffer to remove unbound probe. Fix the cells with 3.7% formaldehyde.[13]

-

Staining & Imaging: Add a nuclear counterstain. Acquire images using a high-content imager or analyze cells via flow cytometry, quantifying the intensity of BODIPY-cyclopamine fluorescence per cell.[10]

-

Data Analysis: Plot the fluorescence intensity against the logarithm of this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Cellular Functional Assay (Gli-Luciferase Reporter)

This assay measures the functional consequence of SMO inhibition by quantifying the transcriptional activity of the downstream effector, GLI.

Principle: A reporter cell line (e.g., NIH/3T3 or Shh-LIGHT2) is engineered to contain a firefly luciferase gene under the control of a promoter with multiple GLI-binding sites.[15][16][17] Activation of the Hh pathway (e.g., by Shh-conditioned medium or a SMO agonist like SAG) leads to GLI-mediated transcription and the production of luciferase, which generates a luminescent signal. A SMO inhibitor like this compound will block this cascade, resulting in a dose-dependent decrease in luminescence.[18][19]

Materials:

-

Gli-Luciferase Reporter NIH/3T3 cell line (stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization).[15]

-

Culture medium (e.g., DMEM with 10% calf serum).[15]

-

Hh pathway agonist (e.g., Shh-conditioned medium or Smoothened Agonist, SAG).

-

This compound and other test compounds.

-

Dual-Luciferase® Reporter Assay System.[15]

-

Luminometer-compatible microplates (opaque-walled).[15]

Procedure:

-

Cell Seeding: Seed Gli-Luciferase Reporter NIH/3T3 cells in a 96-well white, clear-bottom plate and grow to confluence.[16]

-

Serum Starvation: Switch cells to a low-serum medium (e.g., 0.5% calf serum) for several hours.

-

Inhibitor Treatment: Add serial dilutions of this compound to the appropriate wells and incubate for 1-2 hours.

-

Agonist Stimulation: Add a fixed concentration of a Hh pathway agonist (e.g., Shh or SAG) to all wells except the negative control.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 to 30 hours.[16]

-

Cell Lysis: Remove the medium and lyse the cells using a passive lysis buffer.[15]

-

Luminescence Reading: Transfer the cell lysate to an opaque luminometer plate. Measure firefly and Renilla luciferase activity sequentially using a luminometer according to the dual-luciferase assay manufacturer's instructions.[15]

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized signal against the logarithm of this compound concentration to determine the IC₅₀ value.

Figure 2: A generalized experimental workflow for the primary and secondary screening of SMO inhibitors like this compound.

Therapeutic Implications and Clinical Context

This compound's potent inhibition of the SMO receptor makes it a valuable candidate for treating diseases driven by aberrant Hh signaling. It has been investigated in multiple clinical trials for advanced solid tumors, including those with PTCH1 loss-of-function mutations.[5] Furthermore, recognizing the role of the Hh pathway in tissue remodeling and fibrosis, this compound (as ENV-101) has been evaluated in Phase 2 clinical trials for Idiopathic Pulmonary Fibrosis (IPF), demonstrating potential to improve lung function.[2][8] The most common adverse events observed in clinical studies are consistent with the on-target inhibition of the Hh pathway and include dysgeusia, fatigue, nausea, and muscle spasms.[5][20]

Conclusion

This compound is a well-characterized antagonist of the Smoothened receptor, a critical transducer in the Hedgehog signaling pathway. By binding directly to SMO, this compound effectively blocks downstream signal propagation, leading to the inhibition of cell proliferation in Hh-dependent cancers and fibrotic processes. Its activity can be precisely quantified using a combination of direct binding assays and cell-based functional reporter assays. The continued investigation of this compound in clinical trials underscores the therapeutic potential of targeting the SMO receptor in a range of challenging diseases.

References

- 1. This compound - My Cancer Genome [mycancergenome.org]

- 2. The Hedgehog Signaling Pathway in Idiopathic Pulmonary Fibrosis: Resurrection Time - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Hedgehog Pathway Inhibitors against Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | Hedgehog/Smoothened | Smo | TargetMol [targetmol.com]

- 7. selleckchem.com [selleckchem.com]

- 8. endeavorbiomedicines.com [endeavorbiomedicines.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Identification of Novel Smoothened Ligands Using Structure-Based Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. selleckchem.com [selleckchem.com]

- 13. researchgate.net [researchgate.net]

- 14. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. web.stanford.edu [web.stanford.edu]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. Hedgehog Pathway - Report Lentivirus [gentarget.com]

- 18. researchgate.net [researchgate.net]

- 19. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Phase I Study of LY2940680, a Smo Antagonist, in Patients with Advanced Cancer Including Treatment-Naïve and Previously Treated Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Models for Taladegib in Oncology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taladegib (formerly LY2940680) is an orally bioavailable small molecule inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] The Hh pathway plays a crucial role in embryonic development, and its aberrant reactivation in adults is implicated in the pathogenesis of various cancers, including medulloblastoma and basal cell carcinoma (BCC).[3][4][5] this compound binds to the SMO receptor, preventing the downstream activation of GLI transcription factors and subsequently inhibiting the expression of Hh target genes involved in cell proliferation and survival.[1] This technical guide provides a comprehensive overview of the preclinical models used to evaluate the efficacy of this compound in oncology, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-cancer effects by disrupting the canonical Hedgehog signaling pathway. In the absence of the Hedgehog ligand, the Patched (PTCH) receptor inhibits the activity of the G protein-coupled receptor, Smoothened (SMO). Upon binding of the Hedgehog ligand to PTCH, this inhibition is relieved, allowing SMO to transduce the signal, leading to the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). These transcription factors then initiate the expression of target genes that drive cell growth, proliferation, and survival. This compound acts as a direct antagonist of SMO, effectively blocking the entire downstream signaling cascade.[1][2]

Data Presentation: Preclinical Efficacy of this compound

The preclinical activity of this compound has been evaluated in a range of in vitro and in vivo models. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Activity of this compound

| Cancer Type | Cell Line | Assay Type | IC50 | Reference(s) |

| Medulloblastoma | Daoy | Cell Growth | 0.79 µM | [3] |

| - | - | Hedgehog Pathway Inhibition | 4.56 - 7.64 nM | [3] |

| - | - | Resistant SMO (D473H) Inhibition | 400 nM | [3] |

Table 2: In Vivo Efficacy of this compound

| Cancer Type | Animal Model | Treatment Regimen | Outcome | Reference(s) |

| Medulloblastoma | Ptch+/- p53-/- transgenic mice | Oral administration | Remarkable efficacy and significantly improved survival | [3] |

| Medulloblastoma | Subcutaneous xenograft | Oral administration | Significant anti-tumor activity and inhibition of Hh-regulated gene expression | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. This section outlines the protocols for key experiments cited in the evaluation of this compound.

In Vitro Assays

1. Cell Viability and Proliferation (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Cell Seeding: Plate cancer cells (e.g., Daoy for medulloblastoma) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium.

-

Drug Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a predetermined period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of drug that inhibits cell growth by 50%, can be determined by plotting cell viability against drug concentration and fitting the data to a dose-response curve.

2. Hedgehog Pathway Activity (Gli-Luciferase Reporter Assay)

This assay measures the transcriptional activity of the GLI proteins, providing a direct readout of Hedgehog pathway activation.

-

Cell Transfection: Co-transfect a Hedgehog-responsive cell line (e.g., NIH3T3 cells) with a Gli-responsive firefly luciferase reporter plasmid and a control Renilla luciferase plasmid (for normalization).

-

Drug Treatment: After transfection, treat the cells with a Hedgehog pathway agonist (e.g., Shh-conditioned medium or a small molecule agonist like SAG) in the presence of varying concentrations of this compound.

-

Incubation: Incubate the cells for 24-48 hours.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. The inhibitory effect of this compound on Hedgehog pathway activity is determined by the reduction in normalized luciferase activity.

In Vivo Studies

1. Tumor Growth Inhibition in Xenograft Models

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are increasingly used to better predict clinical outcomes.

-

Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).

-

Tumor Implantation: Subcutaneously implant tumor cells (e.g., medulloblastoma cell lines) or patient-derived tumor fragments into the flanks of the mice.

-

Tumor Growth and Randomization: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound orally (e.g., via gavage) at a specified dose and schedule. The vehicle used for formulation and the dosing frequency are critical parameters to be optimized.

-

Tumor Measurement: Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Data Analysis: Plot the mean tumor volume over time for each group. The percentage of tumor growth inhibition (TGI) can be calculated at the end of the study.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry for Gli1 expression, to confirm target engagement.

Mandatory Visualizations

Experimental Workflow Diagrams

References

Beyond the Hedgehog Pathway: A Technical Guide to the Cellular Targets of Taladegib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taladegib (formerly LY2940680) is a potent, orally bioavailable small molecule inhibitor of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1] While its primary mechanism of action is well-established within the context of oncology, particularly in malignancies driven by aberrant Hh pathway activation, recent clinical investigations into idiopathic pulmonary fibrosis (IPF) have highlighted the diverse therapeutic potential of targeting this pathway.[2] This technical guide provides an in-depth analysis of the known cellular targets of this compound, focusing on its on-target effects in different pathological contexts. It will also address the current understanding of its specificity and the mechanisms of resistance, which can be misinterpreted as off-target effects. As of the current body of publicly available research, comprehensive studies detailing a significant off-target profile for this compound are not available. Therefore, this guide will focus on the well-documented, context-dependent consequences of its interaction with the Hedgehog pathway.

Primary Cellular Target: Smoothened (SMO)

The Hedgehog signaling pathway is a crucial regulator of cellular processes during embryonic development and tissue homeostasis.[1] Its aberrant activation in adults is implicated in the pathogenesis of various cancers and fibrotic diseases.[3][4] The central transducer of this pathway is the seven-transmembrane protein Smoothened (SMO).

In the absence of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH), the receptor Patched (PTCH1) inhibits SMO activity. Upon binding of a Hedgehog ligand to PTCH1, this inhibition is relieved, allowing SMO to translocate to the primary cilium and initiate a signaling cascade that culminates in the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3).[5] These transcription factors then move to the nucleus to regulate the expression of genes involved in cell proliferation, survival, and differentiation.

This compound exerts its therapeutic effect by directly binding to and inhibiting SMO.[1] This action prevents the downstream activation of GLI transcription factors, thereby blocking the pro-proliferative and pro-fibrotic signals of the Hedgehog pathway.

Figure 1: Canonical Hedgehog Signaling and this compound's Mechanism of Action.

Quantitative Data on SMO Inhibition

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 1.3 nM | Bodipy-cyclopamine binding assay | Data on file |

| Kd | 0.8 nM | Radioligand binding assay | Data on file |

| GLI1 mRNA IC50 | 3.3 nM | Ptch+/- MEFs | Data on file |

Cellular Targets in Oncology

In the context of oncology, this compound's primary cellular targets are cancer cells with a dependency on the Hedgehog signaling pathway for their proliferation and survival. This is particularly relevant in tumors with mutations in pathway components, such as loss-of-function mutations in PTCH1 or activating mutations in SMO.

The downstream effects of this compound in cancer cells include:

-

Inhibition of Cell Proliferation: By blocking the expression of GLI target genes that promote cell cycle progression.

-

Induction of Apoptosis: Through the downregulation of survival factors also under the transcriptional control of GLI.

Figure 2: Experimental Workflow for Assessing this compound's Anti-Cancer Activity.

Experimental Protocol: GLI-Luciferase Reporter Assay

This assay quantitatively measures the activity of the Hedgehog pathway by detecting the expression of a luciferase reporter gene under the control of a GLI-responsive promoter.

Materials:

-

HEK293T or other suitable cell line

-

GLI-responsive luciferase reporter plasmid (e.g., pGL3-8xGLI-luc)

-

Renilla luciferase control plasmid (for normalization)

-

Lipofectamine 2000 or other transfection reagent

-

DMEM with 10% FBS

-

Recombinant SHH ligand

-

This compound

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Seed HEK293T cells in a 96-well plate at a density of 2 x 104 cells per well.

-

After 24 hours, co-transfect the cells with the GLI-responsive luciferase reporter plasmid and the Renilla luciferase control plasmid using Lipofectamine 2000 according to the manufacturer's instructions.

-

After 6 hours of transfection, replace the medium with low-serum medium (0.5% FBS).

-

Pre-treat the cells with varying concentrations of this compound for 1 hour.

-

Stimulate the cells with a constant concentration of recombinant SHH ligand (e.g., 100 nM) for 24-48 hours to activate the Hedgehog pathway.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase Reporter Assay System.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.

Cellular Targets in Idiopathic Pulmonary Fibrosis (IPF)

The application of this compound in IPF broadens its cellular targets to include myofibroblasts, the primary cell type responsible for the excessive deposition of extracellular matrix and scar tissue formation in the lungs.[3][6] In IPF, the Hedgehog pathway is aberrantly activated in the lung tissue, contributing to the differentiation and persistence of myofibroblasts.[7]

By inhibiting SMO in the lung, this compound is proposed to:

-

Induce Myofibroblast Apoptosis: Selective inhibition of the Hedgehog pathway in lung tissue has been shown to cause the apoptosis of myofibroblasts, thereby removing the key cellular driver of fibrosis.[6][7]

-

Reduce Fibrosis: The elimination of myofibroblasts leads to a reduction in the deposition of collagen and other extracellular matrix components, potentially halting or even reversing the fibrotic process.[4]

Figure 3: Proposed Mechanism of this compound in Idiopathic Pulmonary Fibrosis.

Clinical Data in IPF

A Phase 2a clinical trial (NCT04968574) evaluated the safety and efficacy of this compound in patients with IPF.[2]

| Endpoint | This compound (200 mg daily) | Placebo | p-value | Reference |

| Change from Baseline in FVC (% predicted) at 12 weeks | +1.9% | -1.3% | 0.035 | [8] |

| Most Common Adverse Events | Dysgeusia (57%), Muscle Spasms (57%), Alopecia (52%) | Diarrhea (20%), Headache (15%) | N/A | [2] |

Experimental Protocol: In Vitro Myofibroblast Differentiation Assay

This assay assesses the ability of a compound to inhibit the differentiation of fibroblasts into myofibroblasts, a key process in fibrosis.

Materials:

-

Primary human lung fibroblasts

-

Fibroblast growth medium (FGM)

-

Transforming growth factor-beta 1 (TGF-β1)

-

This compound

-

Paraformaldehyde (PFA)

-

Triton X-100

-

Bovine serum albumin (BSA)

-

Primary antibody against alpha-smooth muscle actin (α-SMA)

-

Fluorescently-labeled secondary antibody

-

DAPI (for nuclear staining)

-

Fluorescence microscope

Procedure:

-

Seed primary human lung fibroblasts in a 24-well plate with glass coverslips.

-

Once the cells reach 70-80% confluency, replace the FGM with serum-free medium for 24 hours to induce quiescence.

-

Pre-treat the cells with varying concentrations of this compound for 1 hour.

-

Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 48-72 hours to induce myofibroblast differentiation.

-

Fix the cells with 4% PFA for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Block non-specific antibody binding with 1% BSA for 1 hour.

-

Incubate the cells with the primary antibody against α-SMA overnight at 4°C.

-

Wash the cells and incubate with the fluorescently-labeled secondary antibody and DAPI for 1 hour at room temperature.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Quantify the percentage of α-SMA positive cells or the intensity of α-SMA staining to determine the effect of this compound on myofibroblast differentiation.

Off-Target Effects and Resistance Mechanisms

A comprehensive characterization of this compound's off-target profile from large-scale screening assays (e.g., kinome scans, proteomics-based target deconvolution) is not currently available in the public domain. The existing data points to this compound being a highly selective inhibitor of SMO.

It is important to distinguish between off-target effects and on-target resistance mechanisms. Resistance to SMO inhibitors, including this compound, has been documented and is typically associated with genetic alterations within the Hedgehog pathway itself. These include:

-

Mutations in SMO: Certain mutations in the drug-binding pocket of SMO can reduce the binding affinity of inhibitors.

-

Downstream Mutations: Genetic alterations in components downstream of SMO, such as loss-of-function mutations in SUFU or amplification of GLI2, can lead to pathway reactivation despite SMO inhibition.

These resistance mechanisms are a consequence of the pathway's adaptation to the selective pressure of the drug and do not imply that this compound is interacting with other cellular targets.

The existence of non-canonical Hedgehog signaling pathways, some of which are SMO-independent, is also an area of active research.[9] However, the mechanism of action of this compound is firmly established as being SMO-dependent.

Conclusion

This compound is a potent and selective inhibitor of Smoothened, the primary transducer of the Hedgehog signaling pathway. Its cellular targets are defined by the context of the disease being treated. In oncology, it targets cancer cells that are dependent on aberrant Hedgehog signaling for their growth and survival. In idiopathic pulmonary fibrosis, its therapeutic potential lies in its ability to induce apoptosis in myofibroblasts, the key drivers of fibrosis. While the off-target profile of this compound has not been extensively documented publicly, its high potency and the nature of resistance mechanisms observed clinically suggest a high degree of selectivity for its intended target. Future research, potentially employing unbiased proteomic approaches, will be valuable in further delineating the complete cellular interaction landscape of this promising therapeutic agent.

References

- 1. 2minutemedicine.com [2minutemedicine.com]

- 2. This compound for the treatment of idiopathic pulmonary fibrosis (ENV-IPF-101): a multicentre, randomised, double-blind, placebo-controlled, phase 2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]

- 4. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]

- 5. Endeavor Biomedicines Doses First Patient In Phase 2 Clinical Trial and Appoints Chief Medical Officer [endeavorbiomedicines.com]

- 6. Endeavor BioMedicines Completes Enrollment In Phase 2a Clinical Trial Of ENV-101 (this compound) For The Treatment Of Idiopathic Pulmonary Fibrosis (IPF) | Endeavor BioMedicines [endeavorbiomedicines.com]

- 7. Early data suggest a potential benefit of this compound in idiopathic pulmonary fibrosis - Medical Conferences [conferences.medicom-publishers.com]

- 8. mdpi.com [mdpi.com]

- 9. The Hedgehog Signaling Pathway in Idiopathic Pulmonary Fibrosis: Resurrection Time - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Taladegib Treatment in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Taladegib, a potent and selective small molecule inhibitor of the Smoothened (SMO) receptor in the Hedgehog (Hh) signaling pathway, for in vitro cell culture experiments. The protocols outlined below are intended to assist in the design and execution of studies aimed at evaluating the effects of this compound on various cancer cell lines.

Mechanism of Action

This compound is an orally bioavailable antagonist of the SMO receptor.[1] The Hedgehog signaling pathway is a critical regulator of cellular processes during embryonic development.[2] In adult tissues, its aberrant reactivation is implicated in the pathogenesis of several types of cancer, including medulloblastoma, basal cell carcinoma, and some forms of pancreatic and breast cancer, as well as in fibrotic diseases.[1][2][3][4][5]

Under normal conditions, the Patched (PTCH1) receptor inhibits SMO. The binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to PTCH1 alleviates this inhibition, allowing SMO to activate the GLI family of transcription factors (GLI1, GLI2, and GLI3). Activated GLI proteins then translocate to the nucleus and induce the expression of target genes that promote cell proliferation, survival, and differentiation. This compound functions by binding to and inhibiting SMO, thereby blocking the downstream activation of GLI transcription factors and suppressing the pro-tumorigenic effects of the Hedgehog pathway.[1][3]

Hedgehog Signaling Pathway

Caption: The Hedgehog signaling pathway and the inhibitory action of this compound.

Quantitative Data: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in various cancer cell lines. It is important to note that these values can vary depending on the specific experimental conditions, such as cell density and assay duration.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| DAOY | Medulloblastoma | Not explicitly found for this compound, but sensitive to Hh pathway inhibition. | [4][5][6] |

| D-283 MED | Medulloblastoma | Not explicitly found for this compound, but used in Hh pathway inhibitor studies. | |

| D-341 MED | Medulloblastoma | Not explicitly found for this compound, but used in Hh pathway inhibitor studies. | |

| HD-MB03 | Medulloblastoma | Not explicitly found for this compound, but used in Hh pathway inhibitor studies. |

Note: Specific IC50 values for this compound in these cell lines were not found in the provided search results. The cell lines are listed based on their relevance in studies of Hedgehog pathway inhibitors.

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the this compound stock solution is crucial for accurate and reproducible results.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Based on the manufacturer's instructions, prepare a high-concentration stock solution of this compound, typically 10 mM, by dissolving the powder in DMSO.

-

Gently vortex or sonicate briefly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.

General Cell Culture and Treatment

This protocol provides a general guideline for culturing and treating cancer cell lines with this compound.

Materials:

-

Cancer cell line of interest (e.g., DAOY)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

This compound stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Cell culture flasks or plates

-

Hemocytometer or automated cell counter

Protocol:

-

Culture the cells in a humidified incubator at 37°C with 5% CO2.

-

For experiments, seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA extraction). Seeding density should be optimized for each cell line to ensure they are in the exponential growth phase during treatment.

-

Allow the cells to adhere and resume growth for 24 hours before treatment.

-

Prepare the desired concentrations of this compound by diluting the stock solution in fresh complete culture medium. A vehicle control (DMSO at the same final concentration as the highest this compound concentration) should always be included.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours), depending on the assay to be performed.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cells treated with this compound in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or solubilization buffer

-

Microplate reader

Protocol:

-

After the desired treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert the yellow MTT into purple formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][7][8]

Materials:

-

Cells treated with this compound in 6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells in the supernatant.

-

Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes and discard the supernatant.

-

Wash the cells once with cold PBS and centrifuge again.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Western Blot Analysis for Hedgehog Pathway Proteins

This technique is used to detect changes in the expression levels of key proteins in the Hedgehog pathway, such as GLI1 and SUFU.[1][9]

Materials:

-

Cells treated with this compound in 6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-GLI1, anti-SUFU, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Quantitative Real-Time PCR (qPCR) for Hedgehog Target Genes

qPCR is used to measure the changes in mRNA expression of Hedgehog target genes, such as GLI1 and PTCH1.[10]

Materials:

-

Cells treated with this compound in 6-well plates

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

Primers for target genes (GLI1, PTCH1) and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Protocol:

-

After treatment, extract total RNA from the cells using an RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

Set up the qPCR reaction with SYBR Green master mix, primers, and cDNA.

-

Run the qPCR reaction using a standard thermal cycling protocol.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle-treated control.

Experimental Workflow and Logical Relationships

Caption: A typical workflow for in vitro experiments using this compound.

References

- 1. Differential regulation of Gli proteins by Sufu in the lung affects PDGF signaling and myofibroblast development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medulloblastoma Drugs in Development: Current Leads, Trials and Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bcn.iums.ac.ir [bcn.iums.ac.ir]

- 6. Improved therapy for medulloblastoma: targeting hedgehog and PI3K-mTOR signaling pathways in combination with chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SUFU promotes GLI activity in a Hedgehog-independent manner in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journal.waocp.org [journal.waocp.org]

Application Notes and Protocols for Western Blot Analysis of Hedgehog Pathway Inhibition by Taladegib

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis.[1][2] Aberrant activation of this pathway has been implicated in the development and progression of various cancers.[3] Taladegib (also known as LY2940680) is a potent, orally bioavailable small-molecule inhibitor of Smoothened (SMO), a key signal transducer in the Hedgehog pathway.[4] By inhibiting SMO, this compound effectively downregulates the expression of downstream target genes, including the transcription factor Glioma-associated oncogene homolog 1 (Gli1) and Patched-1 (Ptch1), a receptor for the Hh ligand that is also a transcriptional target of the pathway.[4][5]

Western blot analysis is a fundamental technique used to assess the efficacy of Hedgehog pathway inhibitors like this compound by quantifying the changes in the protein levels of key pathway components. These application notes provide a comprehensive guide to performing Western blot analysis to measure the inhibition of the Hedgehog pathway by this compound, complete with detailed protocols and data interpretation guidelines.

Principle of the Assay

Western blotting enables the detection and quantification of specific proteins in a complex mixture, such as a cell lysate. The workflow involves separating proteins by size via gel electrophoresis, transferring them to a solid membrane, and then probing the membrane with antibodies specific to the target proteins (e.g., Gli1 and Ptch1). The binding of a primary antibody to the target protein is detected using a secondary antibody conjugated to an enzyme or fluorophore, which generates a signal that can be captured and quantified. A decrease in the protein levels of Gli1 and Ptch1 following this compound treatment is indicative of Hedgehog pathway inhibition.

Data Presentation

The following tables present illustrative quantitative data representing the expected dose-dependent and time-dependent effects of this compound on the expression of Gli1 and Ptch1 protein levels in a cancer cell line with a constitutively active Hedgehog pathway. The data is normalized to a loading control (e.g., GAPDH or β-actin) and expressed as a percentage of the untreated control.

Table 1: Dose-Dependent Inhibition of Gli1 and Ptch1 Protein Expression by this compound

| This compound Concentration (nM) | Relative Gli1 Expression (%) | Relative Ptch1 Expression (%) |

| 0 (Vehicle Control) | 100 | 100 |

| 1 | 85 | 90 |

| 10 | 50 | 60 |

| 100 | 15 | 25 |

| 1000 | 5 | 10 |

Table 2: Time-Dependent Inhibition of Gli1 and Ptch1 Protein Expression by this compound (at 100 nM)

| Treatment Duration (hours) | Relative Gli1 Expression (%) | Relative Ptch1 Expression (%) |

| 0 | 100 | 100 |

| 6 | 70 | 80 |

| 12 | 40 | 55 |

| 24 | 15 | 25 |

| 48 | 10 | 20 |

Visualization of Pathways and Workflows

Caption: The Hedgehog signaling pathway in its "OFF" and "ON" states.

Caption: this compound inhibits the Hedgehog pathway by targeting SMO.

Caption: Step-by-step workflow for Western blot analysis.

Experimental Protocols

Materials and Reagents

-

Cell Line: A cancer cell line with a constitutively active Hedgehog pathway (e.g., medulloblastoma, basal cell carcinoma, or pancreatic cancer cell lines).

-

This compound: Prepare a stock solution in DMSO and dilute to final concentrations in cell culture medium.

-

Cell Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

Protein Assay Reagent: BCA or Bradford assay kit.

-

SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels.

-

Transfer Buffer: Tris-glycine buffer with 20% methanol.

-

Membranes: PVDF or nitrocellulose membranes.

-

Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies:

-

Rabbit anti-Gli1 antibody (e.g., Cell Signaling Technology #3538, 1:1000 dilution).

-

Rabbit anti-Ptch1 antibody (e.g., Cell Signaling Technology #2468, 1:1000 dilution).

-

Loading control antibody (e.g., mouse anti-GAPDH or rabbit anti-β-actin, at appropriate dilution).

-

-

Secondary Antibodies:

-

HRP-conjugated goat anti-rabbit IgG (at appropriate dilution).

-

HRP-conjugated goat anti-mouse IgG (if using a mouse primary antibody for the loading control).

-

-

Chemiluminescent Substrate: ECL Western blotting detection reagents.

-

Imaging System: Chemiluminescence imager or X-ray film.

Protocol

-

Cell Culture and Treatment:

-

Seed cells in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.

-

Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a fixed time (e.g., 24 hours) for a dose-response experiment.

-

For a time-course experiment, treat cells with a fixed concentration of this compound (e.g., 100 nM) for different durations (e.g., 0, 6, 12, 24, 48 hours).

-

Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash cells with ice-cold PBS.

-

Lyse the cells by adding ice-cold lysis buffer and scraping.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein extract) to a new tube.

-

Determine the protein concentration of each sample using a BCA or Bradford assay.

-

-

SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to each protein sample and boil at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

-

Include a pre-stained protein ladder to monitor protein separation.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

-

Protein Transfer (Blotting):

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Confirm successful transfer by observing the pre-stained protein ladder on the membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with the primary antibody (anti-Gli1, anti-Ptch1, or loading control) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

-

Wash the membrane three times for 10-15 minutes each with TBST.

-

-

Signal Detection and Analysis:

-

Prepare the chemiluminescent substrate according to the manufacturer's instructions.

-

Incubate the membrane with the substrate for the recommended time.

-

Capture the chemiluminescent signal using an imager or by exposing it to X-ray film.

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the target protein bands (Gli1 and Ptch1) to the intensity of the corresponding loading control band.

-

Calculate the relative protein expression as a percentage of the vehicle-treated control.

-

Troubleshooting

| Issue | Possible Cause | Solution |

| No or Weak Signal | Inactive antibody | Use a new or validated antibody. |

| Insufficient protein loaded | Increase the amount of protein loaded per lane. | |

| Inefficient protein transfer | Optimize transfer time and conditions. | |

| Inactive ECL substrate | Use fresh substrate. | |

| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent. |

| Antibody concentration too high | Optimize antibody dilutions. | |

| Insufficient washing | Increase the number and duration of wash steps. | |

| Non-specific Bands | Antibody cross-reactivity | Use a more specific antibody; try a different antibody clone. |

| Protein degradation | Add protease inhibitors to the lysis buffer and keep samples on ice. |

Conclusion

This application note provides a framework for utilizing Western blot analysis to assess the inhibitory effect of this compound on the Hedgehog signaling pathway. By following the detailed protocols and utilizing the provided data interpretation guidelines, researchers can effectively quantify the reduction in Gli1 and Ptch1 protein levels, thereby confirming the on-target activity of this compound. This methodology is essential for the preclinical evaluation and characterization of Hedgehog pathway inhibitors in cancer research and drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Targeting of sonic hedgehog-Gli signaling: A potential therapeutic target for patients with breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase I Study of LY2940680, a Smo Antagonist, in Patients with Advanced Cancer Including Treatment-Naïve and Previously Treated Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A phase I and pharmacokinetic study of this compound, a Smoothened inhibitor, in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for RNA Sequencing Analysis of Taladegib-Treated Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taladegib is a potent, orally bioavailable small molecule inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] The Hedgehog pathway is a critical regulator of cellular processes during embryonic development and is aberrantly activated in various cancers, including medulloblastoma and basal cell carcinoma, as well as in fibrotic diseases.[3][4][5][6][7] By inhibiting SMO, this compound effectively downregulates the expression of downstream target genes, such as GLI1, leading to the suppression of tumor growth and fibrotic processes.[3][8]